

A Head-to-Head Comparison of Lycopene Extraction Efficiency from Different Tomato Cultivars

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Compound of Interest		
Compound Name:	Lycopene	
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For Researchers, Scientists, and Drug Development Professionals

The escalating interest in **lycopene** for its potent antioxidant properties and potential therapeutic applications necessitates a clear understanding of efficient extraction methodologies from various tomato cultivars. The selection of both the tomato variety and the extraction technique significantly impacts the final yield and purity of **lycopene**, thereby influencing research outcomes and the economic viability of commercial production. This guide provides an objective comparison of **lycopene** extraction efficiencies across different tomato cultivars, supported by experimental data and detailed protocols for key extraction methods.

Data Presentation: Lycopene Yield Comparison

The following tables summarize quantitative data on **lycopene** content and extraction yields from various tomato cultivars using different extraction methods. It is important to note that the data is collated from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as solvent composition, temperature, and duration of extraction.

Table 1: Lycopene Content in Different Tomato Cultivars (Fresh Weight)



Tomato Cultivar	Lycopene Content (mg/kg Fresh Weight)	Reference
HLT-F71 (High Lycopene)	148.7	
Nemador	72.2	
Kalvert (High Lycopene)	167.1 - 170.1	[1]
ISI-24424 (High Lycopene)	170.1	[1]
Daniela F1	63.0 - 155.0 (range across studies)	[2]
Lemance F1	63.0 - 155.0 (range across studies)	[2]
Early Fire	140.5	[2]
Unspecified Jordanian Vine	218.74 (from waste)	[3]

Table 2: Comparison of Lycopene Extraction Yield by Method



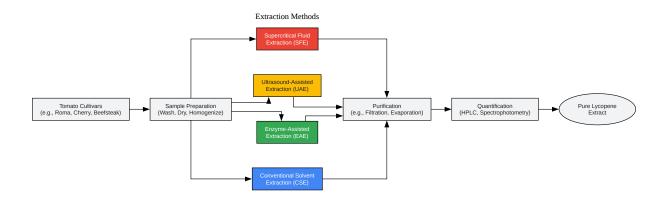
Tomato Source	Extraction Method	Solvent/Enzym e	Lycopene Yield	Reference
Unspecified Tomato	Simple Solvent Extraction	Hexane:Acetone (3:1)	2.78 mg/100g	[4]
Unspecified Tomato	Enzyme-Aided Extraction	Pectinase + Hexane:Acetone (3:1)	6.89 mg/100g	[4]
Tomato Processing Waste	Conventional Solvent Extraction	Hexane	608.94 mg/kg	[5]
Tomato Processing Waste	Conventional Solvent Extraction	Ethyl Acetate	320.35 mg/kg	[5]
Tomato Processing Waste	Conventional Solvent Extraction	Ethanol	284.53 mg/kg	[5]
Tomato Processing Waste	Supercritical CO2 Extraction	CO2	728.98 mg/kg	[5]
Tomato Peels	Optimized Solvent Mixture	n-Hexane- Ethanol-Acetone	>90% recovery	[6]
Tomato Pomace	Optimized Solvent Extraction	Ethyl Acetate	8.76 mg/g (Dry Weight)	[7]

Table 3: Lycopene Content in Raw Tomato Varieties (Dry Weight Basis)



Tomato Cultivar	Lycopene Content (mg/100g Dry Weight)	Reference
Roma	151.1	[8]
Cherry	124.0	[8][9]
On-the-vine	86.2	[8]
Truss	Lower than Roma	[9]

Mandatory Visualization



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General workflow for lycopene extraction from tomatoes.

Experimental Protocols



Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various research articles and represent common practices in the field.

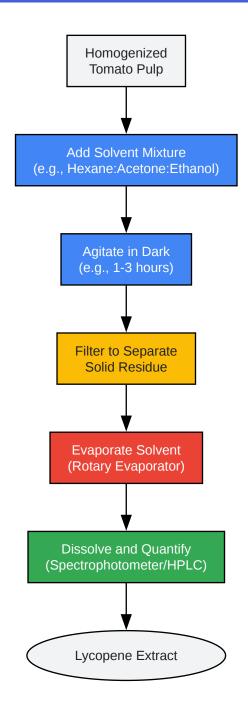
Conventional Solvent Extraction (CSE)

This method relies on the use of organic solvents to dissolve and extract **lycopene** from the tomato matrix.

Protocol:

- Sample Preparation: Select ripe, uniformly colored tomatoes of the desired cultivar. Wash the tomatoes thoroughly with distilled water and dry them. Homogenize the tomatoes into a fine pulp using a blender.
- Solvent Addition: Weigh a specific amount of the tomato pulp (e.g., 10 g) and place it in a conical flask. Add a solvent mixture, such as hexane:acetone:ethanol (2:1:1 v/v/v), at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
- Extraction: Agitate the mixture on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 1-3 hours) at room temperature, protected from light.
- Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate containing the lycopene extract.
- Purification: Evaporate the solvent from the filtrate under a vacuum at a low temperature (e.g., 40°C) using a rotary evaporator to obtain the crude **lycopene** extract.
- Quantification: Dissolve the crude extract in a known volume of a suitable solvent (e.g., hexane) and determine the lycopene concentration using a UV-Vis spectrophotometer at 503 nm or by High-Performance Liquid Chromatography (HPLC).





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Workflow for Conventional Solvent Extraction of Lycopene.

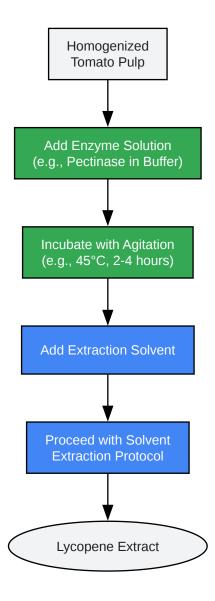
Enzyme-Assisted Extraction (EAE)

This technique utilizes enzymes to break down the plant cell walls, facilitating the release of **lycopene** and enhancing extraction efficiency.

Protocol:



- Sample Preparation: Prepare homogenized tomato pulp as described for CSE.
- Enzymatic Pre-treatment: Suspend the tomato pulp in a buffer solution with an optimal pH for the chosen enzyme (e.g., acetate buffer, pH 4.5). Add a specific concentration of a cell wall-degrading enzyme, such as pectinase or cellulase (e.g., 1-2% w/w). Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 40-50°C) for a specific duration (e.g., 2-4 hours) to allow for enzymatic digestion.
- Solvent Extraction: After enzymatic treatment, add the organic solvent mixture (e.g., hexane:acetone) and proceed with the extraction, separation, and purification steps as outlined in the CSE protocol.
- Quantification: Determine the lycopene concentration using spectrophotometry or HPLC.





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Workflow for Enzyme-Assisted Extraction of Lycopene.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer, leading to higher extraction yields in shorter times.

Protocol:

- Sample Preparation: Prepare homogenized tomato pulp as described for CSE.
- Sonication: Place the tomato pulp and solvent mixture in a vessel and immerse the tip of an ultrasonic probe into the mixture. Alternatively, place the vessel in an ultrasonic bath. Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-500 W) for a defined period (e.g., 15-30 minutes). The temperature should be controlled during sonication to prevent **lycopene** degradation.
- Post-Sonication: After sonication, follow the separation, purification, and quantification steps as described in the CSE protocol.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.

Protocol:

- Sample Preparation: Fresh tomatoes are typically freeze-dried and then ground into a fine powder to maximize the surface area for extraction.
- Extraction: The tomato powder is packed into an extraction vessel. Supercritical CO2, heated and pressurized to the desired conditions (e.g., 40-80°C and 200-400 bar), is then passed through the vessel. A co-solvent, such as ethanol, may be added to the CO2 to enhance the solubility of **lycopene**.



- Separation: The **lycopene**-rich supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the **lycopene** to precipitate.
- Collection and Quantification: The precipitated **lycopene** is collected, and the CO2 can be recycled. The extracted **lycopene** is then quantified using standard analytical techniques.

Concluding Remarks

The choice of tomato cultivar is a primary determinant of the potential **lycopene** yield, with high-**lycopene** varieties offering a significant advantage. However, the extraction methodology employed is equally critical in maximizing the recovery of this valuable carotenoid. While conventional solvent extraction is a well-established method, advanced techniques such as enzyme-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction offer higher efficiencies, reduced solvent consumption, and shorter processing times. For researchers and professionals in drug development, the selection of an appropriate extraction method will depend on factors such as the desired purity of the **lycopene** extract, scalability of the process, and environmental considerations. The data and protocols presented in this guide provide a foundation for making informed decisions in the pursuit of efficient and effective **lycopene** extraction.

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